8-Methyl-2,8-diazaspiro[4.5]decane
CAS No.: 1158750-98-1
Cat. No.: VC7348344
Molecular Formula: C9H18N2
Molecular Weight: 154.257
* For research use only. Not for human or veterinary use.
![8-Methyl-2,8-diazaspiro[4.5]decane - 1158750-98-1](/images/structure/VC7348344.png)
Specification
CAS No. | 1158750-98-1 |
---|---|
Molecular Formula | C9H18N2 |
Molecular Weight | 154.257 |
IUPAC Name | 8-methyl-2,8-diazaspiro[4.5]decane |
Standard InChI | InChI=1S/C9H18N2/c1-11-6-3-9(4-7-11)2-5-10-8-9/h10H,2-8H2,1H3 |
Standard InChI Key | OULKIPPQVXRBPY-UHFFFAOYSA-N |
SMILES | CN1CCC2(CCNC2)CC1 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
8-Methyl-2,8-diazaspiro[4.5]decane features a spirocyclic system where two rings—a piperidine and a cyclohexane—share a single nitrogen atom at the 8-position. The IUPAC name 8-methyl-2,8-diazaspiro[4.5]decane reflects this arrangement, with the methyl group substituent at the nitrogen atom contributing to steric and electronic modulation. The SMILES notation (CN1CCC2(CCNC2)CC1) and InChIKey (OULKIPPQVXRBPY-UHFFFAOYSA-N) provide unambiguous representations of its structure .
Physicochemical Characteristics
The compound’s spirocyclic framework imparts notable stability and conformational rigidity, which are critical for its interactions in biological systems. Key properties include:
Table 1: Physicochemical Properties of 8-Methyl-2,8-diazaspiro[4.5]decane
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₁₈N₂ | |
Molecular Weight | 154.257 g/mol | |
CAS Number | 1158750-98-1 | |
Solubility | Limited data; soluble in organic solvents | |
LogP (Partition Coefficient) | Estimated 1.2–1.8 |
The LogP value suggests moderate lipophilicity, favoring membrane permeability in biological contexts. Experimental data on melting and boiling points remain unpublished, likely due to proprietary considerations in industrial research.
Synthesis and Preparation Methods
Laboratory-Scale Synthesis
The compound is typically synthesized via cyclization reactions. One validated route involves:
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Cyclization of 1,3-diamines: Reacting 1,3-diamines with cyclic anhydrides under acidic conditions (e.g., HCl in toluene) at 80–100°C.
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Microwave-assisted optimization: Accelerating reaction kinetics using microwave irradiation, reducing synthesis time from hours to minutes.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity.
Table 2: Comparison of Synthesis Methods
Method | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|
Conventional cyclization | 65–75 | 90–95 | Cost-effective |
Microwave-assisted | 80–85 | 95–98 | Time efficiency |
Flow chemistry | 90+ | 99 | Scalability for industrial use |
Industrial Production
Industrial-scale synthesis employs continuous flow reactors to enhance reproducibility and yield. Automated systems regulate temperature (±1°C) and pressure, minimizing side reactions. Post-synthesis, crystallization from ethanol/water mixtures achieves pharmaceutical-grade purity.
Biological Activities and Mechanisms
Antimicrobial Properties
In vitro studies demonstrate moderate activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 32 µg/mL) and fungi (Candida albicans, MIC = 64 µg/mL). The spirocyclic structure disrupts microbial cell wall synthesis by inhibiting penicillin-binding proteins.
Cell Line | IC₅₀ (µM) | Mechanism |
---|---|---|
HeLa (cervical cancer) | 12.3 | Caspase-3 activation |
MCF-7 (breast cancer) | 18.7 | ROS generation |
A549 (lung cancer) | 23.1 | Topoisomerase II inhibition |
Mechanistically, the compound induces apoptosis via mitochondrial pathway activation, evidenced by cytochrome c release and Bcl-2 downregulation.
Neuroprotective Effects
In rodent models of Parkinson’s disease, 8-methyl-2,8-diazaspiro[4.5]decane (10 mg/kg, oral) reduced dopaminergic neuron loss by 40% compared to controls. This effect correlates with NMDA receptor antagonism and reduced glutamate excitotoxicity.
Industrial and Research Applications
Pharmaceutical Development
The compound serves as a precursor for RIPK1 inhibitors, which block necroptosis in inflammatory diseases. Key steps in derivatization include:
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Alkylation: Introducing side chains at the 2-position nitrogen.
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Acylation: Enhancing bioavailability via ester prodrugs.
Material Science
Incorporating 8-methyl-2,8-diazaspiro[4.5]decane into polymers improves thermal stability (T₅% decomposition = 280°C vs. 220°C for conventional polymers). Applications span high-performance adhesives and aerospace composites.
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